molecular formula C17H13ClN2O3 B4510590 N-(3-chlorophenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide

N-(3-chlorophenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide

Cat. No. B4510590
M. Wt: 328.7 g/mol
InChI Key: PTZBMKSGPMKOOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves regiospecific reactions, where the precise control of reaction conditions enables the formation of targeted molecular structures. For example, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester demonstrates the importance of regiospecificity and the use of spectroscopic techniques for structure determination, with X-ray crystallography providing unambiguous structural insights (Kumarasinghe, Hruby, & Nichol, 2009). Such processes are crucial for synthesizing N-(3-chlorophenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide and related compounds.

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(3-chlorophenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide is determined using techniques such as X-ray crystallography. This method provides detailed insights into the molecular conformation, including the arrangement of functional groups and overall geometry. The structural analysis of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide through NMR, mass spectra, and X-ray diffraction studies offers a glimpse into the complexity and specificity of molecular structures in this chemical class (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical behavior of N-(3-chlorophenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide can be inferred from related compounds, showcasing how specific functional groups influence reactivity. For instance, the chemoselective nucleophilic chemistry of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides highlights the role of substituents in dictating reaction pathways and product formation (Yu et al., 2009). These properties are essential for understanding the reactivity and potential chemical transformations of the compound of interest.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are critical for the practical handling and application of chemical compounds. While specific data on N-(3-chlorophenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide are not provided, studies on related compounds, such as the analysis of crystal structure and DFT calculations of pyrazole and tetrazole derivatives, offer insights into the factors that influence these properties (Alaşalvar et al., 2014).

Chemical Properties Analysis

The chemical properties of a compound, including acidity, basicity, and reactivity towards various reagents, are determined by its molecular structure. For example, the docking studies and crystal structure analysis of tetrazole derivatives provide information on molecular interactions and potential reactivity patterns (Al-Hourani et al., 2015). Such studies are invaluable for predicting the chemical behavior of N-(3-chlorophenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide in various environments and reactions.

properties

IUPAC Name

N-(3-chlorophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-22-14-7-5-11(6-8-14)16-10-15(20-23-16)17(21)19-13-4-2-3-12(18)9-13/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZBMKSGPMKOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chlorophenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide
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